Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
Overview
Description
Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a biphenyl group at the 2-position and chlorine atoms at the 4- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- typically involves the following steps:
Formation of the Biphenyl Substituent: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Chlorine Atoms: Chlorination of the biphenyl compound can be achieved using reagents such as thionyl chloride or sulfuryl chloride.
Cyclization to Form Pyrimidine Ring: The final step involves the cyclization of the chlorinated biphenyl with appropriate amidines or nitriles under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and pyrimidine amines.
Scientific Research Applications
Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- involves its interaction with molecular targets such as protein kinases and enzymes. It can inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro-: is compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of pyrimidine, 2-[1,1’-biphenyl]-4-yl-4,6-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the chlorine atoms contribute to its reactivity and stability.
Properties
IUPAC Name |
4,6-dichloro-2-(4-phenylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-14-10-15(18)20-16(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLURXDMKXERQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626982 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89508-65-6 | |
Record name | 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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